(S)-1-chloro-3-phenylpropan-2-amine
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Overview
Description
(S)-1-chloro-3-phenylpropan-2-amine is a chiral amine compound characterized by the presence of a chlorine atom, a phenyl group, and an amine group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-chloro-3-phenylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-phenylpropan-2-amine.
Chlorination: The amine is then subjected to chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-chloro-3-phenylpropan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different derivatives.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(S)-1-chloro-3-phenylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is employed in studies investigating the effects of chiral amines on biological systems.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-chloro-3-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing its biological activity. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
®-1-chloro-3-phenylpropan-2-amine: The enantiomer of the compound, differing in its stereochemistry.
1-chloro-3-phenylpropan-2-ol: A related compound with a hydroxyl group instead of an amine group.
3-phenylpropan-2-amine: The parent amine without the chlorine atom.
Uniqueness
(S)-1-chloro-3-phenylpropan-2-amine is unique due to its specific chiral configuration and the presence of both a chlorine atom and an amine group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
(2S)-1-chloro-3-phenylpropan-2-amine |
InChI |
InChI=1S/C9H12ClN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m0/s1 |
InChI Key |
NWZWLSYXZPSFGS-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCl)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)N |
Origin of Product |
United States |
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